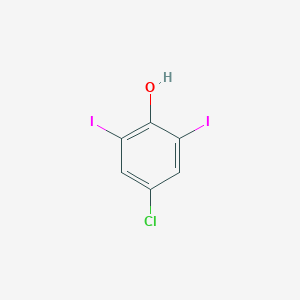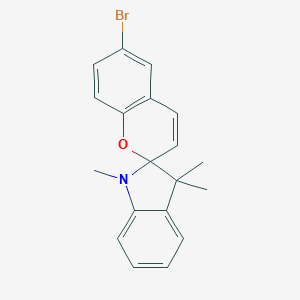![molecular formula C21H28N7O16P3S B102148 (2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate CAS No. 19254-05-8](/img/structure/B102148.png)
(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine hydrochloride can be synthesized through the reaction of cytosine with 2-deoxy-D-ribose under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine hydrochloride involves the large-scale synthesis of cytosine and 2-deoxy-D-ribose, followed by their reaction under controlled conditions to produce the desired compound. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its base components.
Substitution: It can undergo nucleophilic substitution reactions, where the cytosine base is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine (from oxidation), cytosine and 2-deoxy-D-ribose (from reduction), and various substituted nucleosides (from substitution reactions) .
Scientific Research Applications
2’-Deoxycytidine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of other nucleosides and nucleotides.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in the treatment of diseases related to DNA synthesis defects.
Industry: It is used in the production of nucleoside analogs for pharmaceutical research.
Mechanism of Action
2’-Deoxycytidine hydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate, which is then further phosphorylated to form deoxycytidine triphosphate. This triphosphate form is incorporated into DNA, where it can affect DNA synthesis and repair processes .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: Similar in structure but contains uracil instead of cytosine.
2’-Deoxyadenosine: Contains adenine instead of cytosine.
2’-Deoxyguanosine: Contains guanine instead of cytosine.
Uniqueness
2’-Deoxycytidine hydrochloride is unique due to its specific incorporation into DNA and its role in DNA synthesis and repair. Unlike other deoxyribonucleosides, it specifically pairs with guanine, making it essential for maintaining the integrity of the genetic code .
Properties
CAS No. |
19254-05-8 |
|---|---|
Molecular Formula |
C21H28N7O16P3S |
Molecular Weight |
759.5 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O16P3S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(43-45(32,33)34)14(30)11(42-21)6-40-47(37,38)44-46(35,36)39-5-10-13(29)15(31)20(41-10)27-3-1-2-9(4-27)18(23)48/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,48)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
InChI Key |
OJNFDOAQUXJWED-NNYOXOHSSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)[O-])C(=S)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=S)N |
Synonyms |
thio-NADP thionicotinamide adenine dinucleotide phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


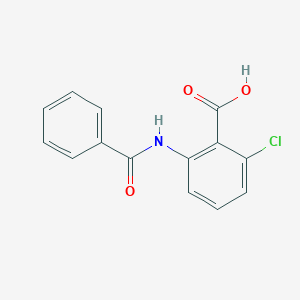
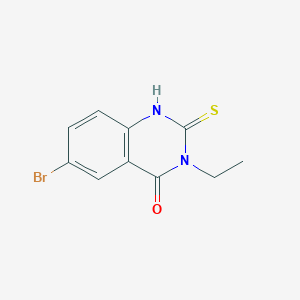
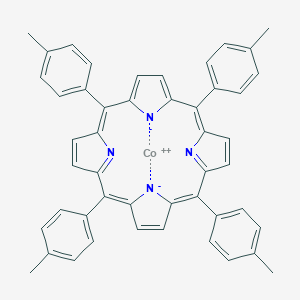



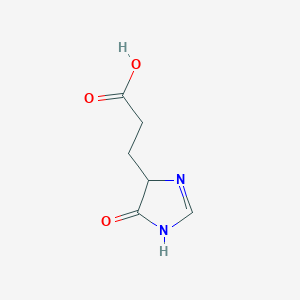
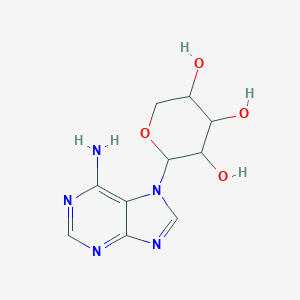
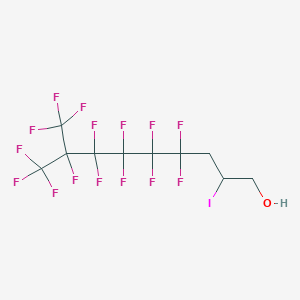
![2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B102083.png)
![(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B102084.png)
